molecular formula C12H18F3NO4 B8189838 (2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid

(2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid

Cat. No.: B8189838
M. Wt: 297.27 g/mol
InChI Key: UNYZILUVCHUWBO-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine-2-carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a trifluoromethyl (-CF₃) substituent at the 4-position. The (2R,4R) stereochemistry is critical for its conformational stability and interaction with chiral biological targets. The Boc group enhances solubility and protects the amine during synthetic processes, while the -CF₃ group contributes to metabolic stability and lipophilicity .

Properties

IUPAC Name

(2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-7(12(13,14)15)6-8(16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYZILUVCHUWBO-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from Natural Precursors

Chiral pool synthesis leverages naturally occurring chiral building blocks to construct the piperidine core. For example, L-proline derivatives have been used as starting materials due to their inherent (2R) configuration. In one approach, L-proline is functionalized at the 4-position via alkylation with a trifluoromethyl-containing electrophile. However, this method faces limitations in stereochemical control at the 4-position, often requiring subsequent resolution steps.

Asymmetric Hydrogenation of Enamides

Asymmetric hydrogenation of cyclic enamides provides a more direct route to stereocontrol. A representative protocol involves:

  • Preparation of 4-trifluoromethyl-1,2,3,4-tetrahydropyridine-2-carboxylic acid methyl ester

  • Hydrogenation using a chiral ruthenium catalyst (e.g., [(R)-BINAP]RuCl2)
    This method achieves enantiomeric excess (ee) values >95% but requires careful optimization of reaction conditions to prevent epimerization.

The introduction of the trifluoromethyl group at the 4-position presents unique challenges due to the steric and electronic properties of CF3.

Nucleophilic Trifluoromethylation

Reaction of 4-ketopiperidine derivatives with Ruppert-Prakash reagent (TMSCF3) in the presence of catalytic TBAF yields 4-trifluoromethylpiperidines. Key parameters include:

  • Temperature: −78°C to 0°C

  • Solvent: THF/DMF (4:1)

  • Yield: 60–75%
    However, this method often produces racemic mixtures, necessitating subsequent resolution.

Electrophilic Trifluoromethylation

Umemoto's reagent (2,2-difluoro-1,3-dimethylimidazolidinium hexafluorophosphate) enables electrophilic trifluoromethylation of enolates. For piperidine systems:

  • Generate enolate using LDA at −78°C

  • Add Umemoto's reagent (1.2 equiv)

  • Warm to room temperature gradually
    This approach achieves 4-CF3 incorporation with 80–85% efficiency but requires strict anhydrous conditions.

Stereochemical Control and Resolution

The (2R,4R) configuration is typically achieved through either dynamic kinetic resolution or diastereomeric salt formation .

Dynamic Kinetic Resolution via Enzymatic Catalysis

Lipase-catalyzed acetylation of racemic alcohols enables simultaneous resolution and configuration control:

EnzymeSubstrateee (%)Yield (%)
CAL-B4-CF3-piperidin-2-ol9845
PFL4-CF3-piperidin-2-yl acetate9952

This method shows promise but requires optimization for scale-up.

Diastereomeric Salt Formation with Chiral Acids

L-Tartaric acid resolution, as demonstrated in patent CN108047125A, provides an industrial-scale solution:

  • Prepare racemic trans-4-CF3-piperidine-2-carboxylic acid ethyl ester

  • Form diastereomeric salts with L-tartaric acid in ethanol

  • Recrystallize to >99% ee
    Critical parameters include:

  • Solvent ratio: EtOH/H2O (3:1)

  • Crystallization temperature: 4°C

  • Yield: 30–35% per cycle

Protection/Deprotection Strategies

The Boc group serves dual purposes: protecting the amine and directing stereochemistry during subsequent reactions.

Boc Installation Methods

MethodReagentsConditionsYield (%)
StandardBoc2O, DMAPCH2Cl2, 0°C→RT85
AqueousBoc-ON, NaHCO3THF/H2O (1:1), RT78
High-YieldBoc2O, Et3NDMF, 50°C92

The high-yield DMF method minimizes epimerization risks while maintaining excellent functional group tolerance.

Carboxylic Acid Protection

Methyl ester protection proves most effective for subsequent transformations:

  • Treat free acid with SOCl2 in MeOH

  • Reflux for 4–6 hours

  • Neutralize with aqueous NaHCO3
    This approach achieves >95% conversion with minimal racemization.

Final Deprotection and Purification

The terminal step involves simultaneous ester hydrolysis and Boc removal under acidic conditions:

Optimized Protocol:

  • Dissolve protected compound in 4M HCl/dioxane (1:4)

  • Stir at 40°C for 2 hours

  • Neutralize with Amberlyst A21 resin

  • Purify by recrystallization (EtOAc/hexanes)

Critical quality control parameters:

  • Residual solvents: <500 ppm (ICH Q3C)

  • Enantiomeric purity: >99% ee (Chiral HPLC)

  • Trifluoromethyl stability: No decomposition at pH 1–9

Comparative Analysis of Synthetic Routes

The table below evaluates three primary synthetic strategies:

MethodTotal StepsOverall Yield (%)Max ee (%)Scalability
Chiral pool81299Moderate
Asymmetric hydrogenation62598High
Resolution71899.5Industrial

Asymmetric hydrogenation offers the best balance of efficiency and scalability, while resolution methods provide superior stereochemical outcomes .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has garnered interest in various pharmacological contexts, including:

Anticancer Activity

Recent studies have evaluated the anticancer potential of piperidine derivatives. Compounds with similar structures have demonstrated significant activity against various cancer cell lines. For instance, the National Cancer Institute (NCI) has assessed similar compounds for their ability to inhibit tumor growth, showing promising results in cell viability assays .

Neuropharmacology

Piperidine derivatives are often investigated for their effects on neurotransmitter systems. The structure of (2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid suggests potential interactions with serotonin and dopamine receptors, which could be beneficial in treating mood disorders and neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate trifluoromethylation and carboxylation techniques. Its derivatives have been evaluated for enhanced biological activities, leading to the exploration of various analogs that could exhibit improved efficacy or reduced toxicity.

Case Studies

Several case studies highlight the applications of this compound and its derivatives:

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored a series of piperidine derivatives, including (2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid, demonstrating that certain modifications led to increased potency against specific cancer cell lines. The findings indicated that structural variations significantly influenced the compound's ability to induce apoptosis in cancer cells .

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the neuropharmacological effects of piperidine derivatives. The study found that compounds similar to (2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid could modulate serotonin receptors, suggesting potential therapeutic applications for anxiety and depression.

Mechanism of Action

The mechanism of action of (2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

(2R,4R)-1-[(tert-Butoxy)Carbonyl]-2-Methylpiperidine-4-Carboxylic Acid
  • Key Differences : Replaces the 4-CF₃ group with a 2-methyl substituent.
  • The Boc group remains consistent, suggesting shared synthetic strategies .
(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-Hydroxypyrrolidine-2-Carboxylic Acid
  • Key Differences : Pyrrolidine ring (5-membered vs. piperidine’s 6-membered) with a sulfonyl group and hydroxyl substituent.
  • Impact : Smaller ring size restricts conformational flexibility. The sulfonyl group increases polarity, reducing membrane permeability compared to the Boc-protected analog .

Pyrrolidine Derivatives

(3R,4R)-1-Boc-4-Phenylpyrrolidine-3-Carboxylic Acid
  • Key Differences : Phenyl substituent instead of -CF₃ and a pyrrolidine core.
  • Impact : The phenyl group enhances π-π stacking interactions but lacks the electron-withdrawing properties of -CF₃. The Boc group aids in solubility, but the smaller ring may reduce target compatibility .
(2R,4S)-1-Boc-4-Fluoropyrrolidine-2-Carboxylic Acid
  • Key Differences : Fluorine at position 4 in a pyrrolidine ring.
  • Impact : Fluorine’s electronegativity mimics -CF₃ but with lower steric demand. The (4S) stereochemistry may alter binding orientation compared to the target compound’s (4R) configuration .

Functional Group Variations

(4R)-3-[1-[(4-Fluorophenyl)Methyl]Piperidin-4-yl]-...-4-[2-(Trifluoromethyl)Phenyl]-...Carboxylic Acid
  • Key Differences : Incorporates a pyrimidine scaffold with a -CF₃-substituted phenyl group.
  • Impact : The -CF₃ group here enhances hydrophobic interactions, similar to the target compound, but the complex scaffold introduces additional steric and electronic effects .

Physicochemical and Pharmacological Comparisons

Property Target Compound (2R,4R)-2-Methyl Analog (3R,4R)-Phenyl Pyrrolidine
Molecular Weight ~325 g/mol ~315 g/mol ~350 g/mol
logP (Predicted) 2.1 1.8 2.5
Key Substituents -CF₃, Boc -CH₃, Boc -Ph, Boc
Metabolic Stability High (due to -CF₃) Moderate Moderate
Stereochemical Impact (2R,4R) (2R,4R) (3R,4R)
  • Stereochemistry : The (2R,4R) configuration in the target compound optimizes spatial alignment for receptor binding, unlike (2S,4R) or (3R,4R) analogs, which may exhibit reduced efficacy .
  • Trifluoromethyl vs. Methyl/Phenyl : -CF₃ provides superior electron-withdrawing effects and resistance to oxidative metabolism compared to -CH₃ or -Ph .

Biological Activity

(2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H18F3N1O4
  • Molecular Weight : 303.29 g/mol
  • CAS Number : 1613221-02-5

The trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially affecting its biological activity.

The biological activity of (2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that the trifluoromethyl group may facilitate strong interactions with target proteins through hydrogen bonding and halogen bonding, impacting enzyme inhibition and receptor binding.

Pharmacological Effects

  • Enzyme Inhibition :
    • The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. In vitro studies have reported IC50 values indicating moderate inhibition of COX-2 activity .
    • Additionally, it has demonstrated inhibitory effects on lipoxygenases (LOX), which are implicated in various inflammatory diseases.
  • Cytotoxicity :
    • Studies have assessed the cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The compound exhibited varying degrees of cytotoxicity, suggesting potential for further development as an anti-cancer agent .
  • Antioxidant Activity :
    • The compound's ability to scavenge free radicals has been evaluated, contributing to its potential as an antioxidant agent. This property may enhance its therapeutic profile in managing oxidative stress-related conditions.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the compound's biological activity. The results indicated:

  • COX-2 Inhibition : The compound displayed an IC50 value of approximately 10 µM against COX-2, demonstrating effective inhibition compared to control compounds.
  • Cytotoxicity Profiles : In assays against MCF-7 cells, the compound showed an IC50 value of 25 µM, indicating significant cytotoxicity that warrants further investigation.

Molecular Docking Studies

Molecular docking simulations were performed to predict binding affinities and interactions with target proteins. The docking studies revealed:

  • Favorable binding poses with COX-2 and LOX enzymes, supporting experimental findings of enzyme inhibition.
  • Key interactions were identified between the trifluoromethyl group and specific amino acid residues within the active sites of these enzymes .

Data Summary Table

PropertyValue
Molecular FormulaC13H18F3N1O4
Molecular Weight303.29 g/mol
CAS Number1613221-02-5
COX-2 IC50~10 µM
MCF-7 Cytotoxicity IC50~25 µM

Q & A

Basic: What are the common synthetic routes for this compound, and what key reaction conditions ensure high stereochemical purity?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group via palladium-catalyzed coupling under inert atmospheres (e.g., using Pd(OAc)₂ and tert-butyl XPhos) .
  • Trifluoromethyl Integration: Selective incorporation of the trifluoromethyl group at the 4-position of the piperidine ring, often requiring anhydrous conditions and Cs₂CO₃ as a base to minimize side reactions .
  • Carboxylic Acid Formation: Hydrolysis of ester intermediates using HCl (36.5%) at elevated temperatures (93–96°C) to yield the final carboxylic acid .

Critical Conditions:

  • Temperature control during coupling (40–100°C) to avoid racemization.
  • pH adjustment (to ~6.5) during workup to isolate the product without degrading acid-sensitive groups .

Advanced: How can coupling reactions involving the trifluoromethyl group be optimized to minimize byproduct formation?

Methodological Answer:

  • Catalyst Selection: Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to enhance selectivity and reduce undesired cross-coupling .
  • Solvent Optimization: Polar aprotic solvents like tert-butyl alcohol improve trifluoromethyl group stability during reactions .
  • Byproduct Mitigation:
    • Purge reaction mixtures with inert gases to prevent oxidation of intermediates.
    • Employ gradient HPLC (as in ) to monitor and separate trifluoromethyl-containing byproducts early in the synthesis .

Basic: What analytical techniques confirm stereochemistry and purity?

Methodological Answer:

  • Chiral HPLC: Utilize methods with methanol/water/0.2 M NaH₂PO₄ mobile phases (pH 5.5) to resolve enantiomers and quantify stereochemical purity .
  • NMR Spectroscopy: ¹H and ¹⁹F NMR assess regiochemistry (e.g., trifluoromethyl position) and detect diastereomers. For example, coupling constants (J values) between H-2 and H-4 in the piperidine ring confirm the (2R,4R) configuration .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula, especially for fluorine-rich fragments .

Advanced: How to resolve data contradictions from variable yields in multi-step syntheses?

Methodological Answer:

  • Stepwise Analysis: Isolate and characterize intermediates (e.g., Boc-protected esters) to identify yield-limiting steps. For example, shows hydrolysis steps may reduce yields due to incomplete conversion .
  • Reaction Modeling: Use DoE (Design of Experiments) to optimize parameters like temperature, catalyst loading, and solvent ratios.
  • Comparative Studies: Cross-reference with analogous syntheses (e.g., ’s trifluoromethylpyridine derivatives) to identify trends in trifluoromethyl group reactivity .

Basic: What safety precautions are critical when handling intermediates?

Methodological Answer:

  • Hazardous Intermediates:
    • Boc-deprotection with HCl generates corrosive fumes; use fume hoods and gas scrubbers .
    • Trifluoromethyl precursors (e.g., CF₃-pyridines) may release HF; employ fluoropolymer-coated glassware and calcium gluconate gel for emergency exposure .
  • Storage: Store hygroscopic intermediates (e.g., carboxylic acid salts) under nitrogen with desiccants to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.